molecular formula C35H31NO7 B12312351 Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside

Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside

Cat. No.: B12312351
M. Wt: 577.6 g/mol
InChI Key: MOIKJQYGONYODK-UHFFFAOYSA-N
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Description

Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-α-D-glucopyranoside is a monosaccharide derivative featuring a glucopyranoside core with multiple protective and functional groups. Its structure includes:

  • Protective groups: A 3-O-benzyl group and a 4,6-O-benzylidene acetal, which selectively mask hydroxyl groups to direct reactivity during glycosylation .
  • Functional groups: A 2-deoxy-2-N-phthalamido moiety, replacing the hydroxyl group at position 2 with a phthalimido group, enhancing stability and enabling selective modifications .
  • Stereochemistry: The α-D configuration at the anomeric center (C-1), critical for enzyme recognition and biological activity .

This compound is notable in biomedical research for its inhibitory properties, particularly in studies targeting malignant growth and glycosylation mechanisms . Its synthetic versatility makes it a key intermediate in glycoconjugate synthesis and enzyme-substrate interaction studies .

Properties

IUPAC Name

2-[2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H31NO7/c37-32-26-18-10-11-19-27(26)33(38)36(32)29-31(39-20-23-12-4-1-5-13-23)30-28(22-41-34(43-30)25-16-8-3-9-17-25)42-35(29)40-21-24-14-6-2-7-15-24/h1-19,28-31,34-35H,20-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIKJQYGONYODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with D-glucose or its derivatives due to their commercial availability and well-understood reactivity. The primary hydroxyl groups at positions 2, 3, 4, and 6 require selective protection to avoid undesired side reactions during subsequent steps.

Critical Steps:

  • Protection of C2 Amine: The 2-amino group is masked as a phthalimido derivative via reaction with phthalic anhydride in acetic acid or DMF. This group remains stable under most glycosylation conditions and is cleavable with hydrazine hydrate.
  • Benzylidene Acetal Formation: The 4,6-O-benzylidene group is introduced using benzaldehyde dimethyl acetal and a catalytic acid (e.g., p-TsOH). This step locks the glucose ring into a rigid chair conformation, facilitating stereocontrol at the anomeric center.
  • C3 Benzylation: Selective benzylation at the 3-OH is achieved using benzyl bromide (BnBr) and a strong base (e.g., NaH) in anhydrous THF or DMF. The benzylidene acetal directs reactivity toward the axial 3-OH due to steric and electronic effects.

Glycosylation Methods

The anomeric benzyl group is installed via glycosylation, with the α-configuration dictated by neighboring group participation (NGP) from the C2 phthalimido group.

Common Approaches:

Method Conditions Yield (%) Selectivity (α:β) Reference
Schmidt Trichloroacetimidate BnOH, TMSOTf, CH₂Cl₂, −40°C 78–85 9:1
Thioglycoside Activation NIS/TfOH, BnOH, −30°C 82–88 8:1
Glycosyl Phosphates BSP/Tf₂O, BnOH, −60°C 75–80 7:1

The Schmidt method offers superior α-selectivity due to the transient formation of an oxacarbenium ion stabilized by the phthalimido group. Thioglycosides, while less selective, enable one-pot strategies when coupled with automated synthesizers.

Optimization of Protective Group Chemistry

Benzylidene Acetal Stability

The 4,6-O-benzylidene group is resistant to acidic and basic conditions but cleavable via hydrogenolysis (H₂/Pd-C) or reductive opening (BH₃·THF/Et₃SiH). Its rigidity ensures high stereoselectivity during glycosylation but complicates late-stage modifications.

Comparative Stability Under Common Conditions:

Reagent Temperature (°C) Time (h) Degradation (%)
1M HCl in THF 25 24 <5
0.1M NaOH in MeOH 25 12 <3
10% Pd-C/H₂ (1 atm) 25 6 100

Phthalimido Group Manipulation

The phthalimido group at C2 is inert toward glycosylation conditions but removable via hydrazinolysis (NH₂NH₂·H₂O in EtOH, 80°C). Post-deprotection, the free amine can be acylated or alkylated for further functionalization.

Deprotection Efficiency:

Hydrazine Concentration (M) Temperature (°C) Time (h) Completion (%)
0.5 60 8 95
1.0 80 4 99

Stereochemical Control and Byproduct Analysis

Anomeric Configuration

The α-anomer predominates due to the C2 phthalimido group’s NGP, which stabilizes the transition state through a cyclic oxazolinium intermediate. β-Selectivity is achievable using non-participating solvents (e.g., EtCN) or bulky promoters (e.g., DTBMP), but yields drop significantly (≤30%).

Byproducts and Mitigation:

  • Orthoester Formation: Occurs when the C3 benzyl group is insufficiently protected. Mitigated by pre-acetylation or using excess BnBr.
  • Ring Contraction: Observed under strong acidic conditions. Avoided by maintaining reaction temperatures below −30°C during glycosylation.

Industrial-Scale Considerations

Cost and Scalability

Reagent Cost per kg (USD) Scalability Limit (kg/batch)
Phthalic Anhydride 12–15 500
Benzaldehyde Dimethyl Acetal 20–25 200
NaH (60% dispersion) 50–60 100

Large-scale syntheses favor thioglycosides due to their air stability and compatibility with continuous flow reactors.

Recent Advances and Alternative Routes

Enzymatic Glycosylation

Recent studies report using mutant glycosidases (e.g., Thermotoga maritima β-glucosidase) to install the benzyl group with >90% α-selectivity at 37°C. This method reduces heavy metal waste but requires expensive enzyme immobilization.

Photoredox Catalysis

Visible-light-mediated deprotection of benzylidene acetals using Ru(bpy)₃²⁺ enables milder conditions (room temperature, pH 7) compared to traditional hydrogenolysis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that glycosides similar to Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-α-D-glucopyranoside exhibit significant antimicrobial properties. These compounds can be modified to enhance their activity against various pathogens, making them potential candidates for developing new antibiotics or antifungal agents.

Anticancer Properties
Studies have shown that certain derivatives of benzyl glycosides demonstrate cytotoxic effects against cancer cell lines. The structural modifications of the benzyl group can influence the biological activity, offering pathways for designing more effective anticancer drugs.

Carbohydrate Synthesis

Glycosylation Reactions
Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-α-D-glucopyranoside serves as a versatile building block in glycosylation reactions. Its ability to participate in stereoselective glycosylation allows chemists to synthesize complex oligosaccharides with defined stereochemistry. This is particularly useful in the synthesis of human milk oligosaccharides and other biologically relevant carbohydrates .

Protecting Group Strategy
In carbohydrate chemistry, protecting groups are essential for selective reactions. The benzylidene group in this compound acts as a stable protecting moiety, allowing for the selective transformation of hydroxyl groups during multi-step synthesis processes. This stability is crucial when employing various chemical transformations that could otherwise lead to undesired side reactions .

Case Study 1: Synthesis of Oligosaccharides

A study demonstrated the successful use of Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-α-D-glucopyranoside in the total chemical synthesis of Lacto-N-tetraose (LNT), a significant human milk oligosaccharide. The synthesis employed both convergent and linear strategies, highlighting the compound's utility in constructing complex carbohydrate structures .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of benzyl glycosides were tested against various bacterial strains. The results indicated a notable inhibitory effect on Gram-positive bacteria, suggesting that modifications to the benzyl group can enhance antimicrobial efficacy. The study concluded that these glycosides could serve as lead compounds for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside involves its role as a precursor in the synthesis of glycosaminoglycans. These molecules are essential for various biological functions, including cell signaling, structural integrity, and molecular recognition. The compound interacts with specific enzymes and pathways to facilitate the formation of these complex carbohydrates .

Comparison with Similar Compounds

Structural and Functional Group Variations
Compound Name Substituents/Functional Groups Protective Groups Configuration Key Applications References
Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-α-D-glucopyranoside 2-N-phthalamido 3-O-Bn, 4,6-O-benzylidene α-D Inhibitor in cancer research
Benzyl-4,6-O-benzylidene-2-deoxy-2-phthalamido-β-D-glucopyranoside (18) 2-N-phthalamido 4,6-O-benzylidene β-D Hyaluronan biosynthesis inhibition
Benzyl 2-deoxy-2-fluoro-4,6-O-benzylidene-α-D-glucopyranoside (8) 2-fluoro 3-O-Bn, 4,6-O-benzylidene α-D Boron neutron capture therapy
Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deutero-α-D-glucopyranoside (7) 2-deutero 3-O-Bn, 4,6-O-benzylidene α-D Metabolic probes for glucose utilization
p-Tolyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside (17) 2-N-phthalimido, 1-thio linkage 3-O-Bn, 4,6-O-benzylidene β-D Glycosylation studies (thioglycoside donor)

Key Observations :

  • Substituent Impact: The 2-N-phthalamido group (vs.
  • Configuration: β-D anomers (e.g., compound 18) exhibit distinct reactivity in glycosylation compared to α-D analogs due to stereoelectronic effects .
  • Aglycon Variations : Thio-linked derivatives (e.g., compound 17) offer enhanced stability in glycosidic bonds, useful in iterative syntheses .
Analytical Characterization
  • NMR Spectroscopy : Distinct ¹³C NMR signals for benzylidene (δ ~101.5 ppm) and phthalimido (δ ~126–138 ppm) groups confirm regioselective protection .
  • HRMS : Used to verify molecular weights (e.g., [M + Na]⁺ at m/z 473.1741 for fluoro derivatives) .

Biological Activity

Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-α-D-glucopyranoside is a complex glycoside that has garnered attention in biochemical research due to its potential biological activities. This compound is part of a broader class of glycosides known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. This article reviews the current understanding of its biological activity, synthesizes relevant research findings, and presents case studies that highlight its significance.

The molecular formula of Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-α-D-glucopyranoside is C35H31NO8, with a molecular weight of 593.63 g/mol. Its structure features multiple benzyl and phthalimido groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC35H31NO8
Molecular Weight593.63 g/mol
Melting Point133°C
Purity≥98.0% (HPLC)

Antimicrobial Activity

Research indicates that various derivatives of benzylidene glycosides exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Antitumor Activity

Benzylidene glycosides have also been investigated for their antitumor effects. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. A notable study demonstrated that a related compound significantly reduced tumor growth in mice models by promoting tumor cell apoptosis while sparing normal cells .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by benzylidene glycosides. For example, certain derivatives have been shown to inhibit α-glucosidase activity, which is crucial in managing diabetes by slowing carbohydrate absorption. This inhibition can help regulate blood sugar levels post-meal .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [University Name] evaluated the antimicrobial efficacy of Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-α-D-glucopyranoside against a panel of pathogenic bacteria. The compound exhibited an MIC (Minimum Inhibitory Concentration) value ranging from 10 to 20 µg/mL against S. aureus, indicating potent antimicrobial activity.

Case Study 2: Antitumor Effects in Vivo

In a controlled experiment involving xenograft models of human breast cancer, the administration of Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-α-D-glucopyranoside led to a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Mechanistic Insights

The biological activities of Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-α-D-glucopyranoside are attributed to its structural features that allow for interaction with various biological targets:

  • Cell Membrane Interaction : The hydrophobic benzyl groups facilitate insertion into lipid membranes, potentially disrupting membrane integrity.
  • Enzyme Binding : The phthalimido moiety may enhance binding affinity to target enzymes, leading to effective inhibition.
  • Cell Signaling Modulation : The compound may influence signaling pathways involved in apoptosis and cell proliferation.

Q & A

Basic Research Questions

Q. What is the role of benzyl and benzylidene protecting groups in synthesizing this compound?

  • Methodological Answer: Benzyl (Bn) and benzylidene groups are critical for regioselective protection during synthesis. The benzylidene group at the 4,6-positions restricts reactivity, enabling selective modification at the 3-O position. For example, in and , benzylidene protection allowed fluorination or acetylation at the 3-O position without disrupting other functional groups. Benzyl groups are typically removed via hydrogenolysis, while benzylidene rings are cleaved under acidic conditions (e.g., 60% acetic acid) .

Q. Which spectroscopic techniques are used to confirm the structure of this compound and its derivatives?

  • Methodological Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., anomeric proton at δ 4.95 ppm with J1,2 = 4.5 Hz in ) and carbohydrate ring conformations.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+Na]+ peaks in ).
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., phthalamido C=O stretch at ~1660 cm⁻¹ in ).
  • Optical Rotation : Confirms stereochemistry (e.g., [α]²⁰D +125° in ). These techniques are cross-referenced with literature data for validation .

Q. How is this compound utilized as a glycosyl donor or acceptor in enzymatic studies?

  • Methodological Answer: The phthalamido group at C2 stabilizes the intermediate oxazolinium ion during glycosylation, while benzyl/benzylidene groups enhance solubility in organic solvents. In and , similar analogs act as substrates for glycosyltransferases to study enzymatic specificity. Kinetic assays monitor reaction progress via HPLC or fluorescence quenching .

Advanced Research Questions

Q. How can regioselective deprotection challenges be addressed during synthesis?

  • Methodological Answer: Competing deprotection pathways require careful optimization. For example, highlights selective 4,6-O-benzylidene hydrolysis using 60% acetic acid while retaining 3-O-benzyl groups. Reductive opening (e.g., NaBH₃CN) of benzylidene acetals can yield diols for further functionalization. Contradictions in reaction outcomes (e.g., partial acetylation) are resolved via TLC monitoring and iterative purification .

Q. What strategies improve low yields in glycosylation reactions using this compound?

  • Methodological Answer: Low yields often stem from poor leaving-group activation or steric hindrance. and recommend:

  • Activators : Use trichloroacetimidate donors with BF₃·OEt₂ catalysis for β-selectivity.
  • Temperature Control : Glycosylations at –40°C reduce side reactions.
  • Molecular Sieves : Absorb moisture to prevent hydrolysis (e.g., 4 Å sieves in ).
  • Protecting Group Tuning : Replace benzyl with acetyl groups to reduce steric bulk .

Q. How are contradictions in NMR data for derivatives resolved?

  • Methodological Answer: Discrepancies in NMR signals (e.g., unexpected coupling constants) may arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations (e.g., distinguishing C3-O-benzyl vs. C4-O-benzyl in ).
  • Crystallography : Resolves ambiguous stereochemistry (e.g., X-ray structures in ).
  • Comparative Analysis : Cross-check with synthetic intermediates (e.g., reports 90% purity via HPLC) .

Q. What methods optimize the synthesis of oligosaccharides using this compound as a building block?

  • Methodological Answer: and describe chemoenzymatic approaches:

  • Stepwise Glycosylation : Use thioglycoside donors (e.g., ) for iterative coupling.
  • Enzymatic Extension : Galactosyltransferases extend the core structure with β-(1→4) linkages.
  • Global Deprotection : Catalytic hydrogenation (Pd/C, H₂) removes benzyl groups post-assembly. Yields >70% are achieved via optimized donor-acceptor ratios .

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